1-Naphthol-D8

Description

BenchChem offers high-quality 1-Naphthol-D8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthol-D8 including the price, delivery time, and more detailed information at info@benchchem.com.

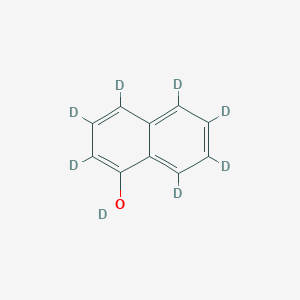

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-GZORGGLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295790 | |

| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207569-03-7 | |

| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207569-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Naphthol-D8: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-Naphthol-D8. This deuterated analog of 1-Naphthol serves as a crucial internal standard in various analytical and metabolic studies.

Chemical Structure

1-Naphthol-D8 is a derivative of 1-Naphthol where all seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are substituted with deuterium.

IUPAC Name: 1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene[1] SMILES: [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H][1] CAS Number: 207569-03-7[1][2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-Naphthol-D8 and its non-deuterated counterpart, 1-Naphthol.

| Property | 1-Naphthol-D8 | 1-Naphthol |

| Molecular Formula | C₁₀D₇OD[2][3] | C₁₀H₈O[4][5] |

| Molecular Weight | 152.22 g/mol [1][2][3] | 144.17 g/mol [4][5] |

| Exact Mass | 152.107728842 Da[1] | 144.057514874 Da[4] |

| Appearance | Solid[6] | White to pale yellow crystalline powder[5] |

| Melting Point | Not available | 95–99°C[5] |

| Boiling Point | Not available | 280°C[5] |

| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether, and chloroform[5] |

| Isotopic Purity | 97-98 atom % D[2][6] | Not applicable |

Experimental Protocols

Synthesis of Deuterated Naphthalene (Precursor)

A common method for preparing deuterated aromatic compounds involves isotope exchange in the presence of a catalyst. A representative procedure for the synthesis of Naphthalene-D8 is as follows:

-

A mixture of naphthalene (1.00 g, 7.80 mmol), 5% Platinum on Carbon (Pt/C) (1.52 g, 0.390 mmol), heavy water (D₂O, 40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL) is prepared in a high-pressure reactor.[7]

-

The mixture is stirred at 80°C for 24 hours.[7]

-

After cooling to room temperature, dichloromethane is added to the reaction mixture.[7]

-

The organic layer is separated, dried over magnesium sulfate (MgSO₄), and filtered.[7]

-

The filtrate is concentrated to yield deuterated naphthalene.[7]

This deuterated naphthalene can then be used as a starting material for the synthesis of 1-Naphthol-D8 through established methods for the hydroxylation of naphthalene.

Analytical Method for Naphthalene Metabolites in Urine

1-Naphthol-D8 is utilized as an internal standard for the quantitative analysis of naphthalene metabolites in biological samples. A typical workflow using gas chromatography-mass spectrometry (GC-MS) is described below.[8]

-

Sample Preparation: A urine sample is buffered, and an internal standard solution containing 1-Naphthol-D8 is added.[8]

-

Enzymatic Hydrolysis: The sample undergoes enzymatic hydrolysis to release the conjugated forms of the analytes.[8]

-

Solid-Phase Extraction (SPE): The analytes, including 1-Naphthol and the 1-Naphthol-D8 internal standard, are purified and concentrated using a solid-phase extraction cartridge.[8]

-

Silylation: The extracted analytes are derivatized through silylation to improve their volatility and thermal stability for GC analysis.[8]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[8]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to the peak area of the 1-Naphthol-D8 internal standard.[8]

Biological Pathways and Experimental Workflows

Metabolism of 1-Naphthol

1-Naphthol is a metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[4][9] It is further metabolized in the body. The diagram below illustrates a simplified metabolic pathway.

Caption: Simplified metabolic pathway of naphthalene and carbaryl to 1-Naphthol and its subsequent metabolism.

Experimental Workflow for Analysis of Naphthalene Metabolites

The following diagram illustrates the key steps in the analytical workflow for the determination of naphthalene metabolites in urine using 1-Naphthol-D8 as an internal standard.

Caption: Experimental workflow for the analysis of naphthalene metabolites in urine.

Applications in Research and Drug Development

1-Naphthol-D8 is primarily used as an internal standard in analytical methods for the quantification of 1-Naphthol in various biological and environmental matrices. Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

The naphthalene scaffold is an important building block in drug discovery, with applications in developing anticancer, antimicrobial, and anti-inflammatory agents, among others.[10] Understanding the metabolism of naphthalene-containing compounds is therefore critical in drug development. 1-Naphthol-D8 plays a vital role in these pharmacokinetic and toxicological studies.

Safety and Handling

1-Naphthol is considered harmful if ingested or inhaled and can cause skin and eye irritation.[5][11] It is also toxic to aquatic life with long-lasting effects.[11] When handling 1-Naphthol-D8, it is essential to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of heat and ignition.[5][12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

References

- 1. 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | C10H8O | CID 12205464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemiis.com [chemiis.com]

- 6. 1-Naphthol-d8 97 atom % D [sigmaaldrich.com]

- 7. NAPHTHALENE-D8 synthesis - chemicalbook [chemicalbook.com]

- 8. series.publisso.de [series.publisso.de]

- 9. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.co.uk [fishersci.co.uk]

1-Naphthol-D8 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 1-Naphthol-D8

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-Naphthol-D8. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in quantitative analyses. This document summarizes key physical data, outlines general experimental protocols for their determination, and illustrates a typical experimental workflow.

Quantitative Data Summary

The physical and chemical properties of 1-Naphthol-D8 are summarized in the table below. These values are crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀D₈O | [1] |

| Molecular Weight | 152.22 g/mol | [1][2][3][4] |

| Appearance | Solid | |

| Isotopic Purity | 97 - 98 atom % D | [3] |

| CAS Number | 207569-03-7 | [1][3] |

| Melting Point | 95–99°C (for non-deuterated 1-Naphthol) | [5] |

| Boiling Point | 280°C (for non-deuterated 1-Naphthol) | [5] |

| Flash Point | 125.0 °C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform (for non-deuterated 1-Naphthol). | [5] |

| Storage Conditions | Store at room temperature. | [2][3] |

| Stability | Stable if stored under recommended conditions. | [2][3] |

Experimental Protocols

While specific experimental protocols for the determination of 1-Naphthol-D8's physical characteristics are not publicly detailed, the following are standard methodologies used for such solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

-

Sample Preparation: A small amount of the finely powdered, dry 1-Naphthol-D8 is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range typically indicates high purity.

Solubility Assessment

Solubility is determined to understand the appropriate solvent systems for analysis and formulation.

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) is selected.

-

Sample Preparation: A pre-weighed amount of 1-Naphthol-D8 (e.g., 1 mg) is placed into a small vial.

-

Titration and Observation: A measured volume of the selected solvent is added incrementally to the vial at a constant temperature (e.g., 25 °C). After each addition, the mixture is vortexed or agitated.

-

Endpoint Determination: The process is continued until the solid is completely dissolved. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL). The terms "slightly soluble," "soluble," etc., are based on standard pharmacopeial definitions.

Logical Workflow Visualization

As a deuterated analog, 1-Naphthol-D8 is most commonly employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of its non-deuterated counterpart, 1-Naphthol. The following diagram illustrates this logical workflow.

Caption: Workflow for the use of 1-Naphthol-D8 as an internal standard in quantitative analysis.

References

Technical Guide: 1-Naphthol-D8 for Analytical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthol-D8, a deuterated analog of 1-naphthol, focusing on its physicochemical properties and its critical role as an internal standard in quantitative analytical methods. This document offers detailed experimental protocols and visual workflows to support researchers in drug development and related scientific fields.

Core Compound Data: 1-Naphthol-D8

1-Naphthol-D8 is a synthetic, isotopically labeled form of 1-naphthol where seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

A summary of the key quantitative data for 1-Naphthol-D8 is presented in the table below.

| Property | Value |

| CAS Number | 207569-03-7 |

| Molecular Weight | 152.22 g/mol |

| Molecular Formula | C₁₀D₈O |

| Isotopic Purity | Typically ≥98 atom % D |

Application in Quantitative Analysis: Experimental Protocol

1-Naphthol-D8 is primarily used as an internal standard for the accurate quantification of 1-naphthol in biological matrices such as urine. This is particularly relevant for monitoring exposure to naphthalene, a polycyclic aromatic hydrocarbon, as 1-naphthol is one of its major metabolites. The following protocol details a common method for the analysis of 1-naphthol in urine using gas chromatography-mass spectrometry (GC-MS) with 1-Naphthol-D8 as the internal standard.

Experimental Protocol: Quantification of 1-Naphthol in Urine by GC-MS

1. Sample Preparation:

-

Enzymatic Hydrolysis: To a 2 mL aliquot of a urine sample in a glass vial, add 150 µL of a freshly prepared ascorbic acid solution (to prevent oxidation) and 50 µL of the 1-Naphthol-D8 internal standard spiking solution. Add 1 mL of sodium acetate buffer and mix thoroughly. For the hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase, mix, and incubate at 37°C for 16 hours.[1]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified and enriched using a C18 SPE cartridge. The cartridge is first conditioned with methanol and water. The sample is loaded, washed with water and 30% acetonitrile, and the analytes are then eluted with methanol.[2]

2. Derivatization:

-

The eluate from the SPE step is dried down. For derivatization, 10 µL of a derivatizing reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of toluene are added to the residue. The vial is sealed, mixed, and incubated at 70°C for one hour to form silyl ethers, which are more volatile and suitable for GC-MS analysis.[1]

3. GC-MS Analysis:

-

Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 300°C at a rate of 10°C/min.[3]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for 1-naphthol and the 1-Naphthol-D8 internal standard, ensuring high sensitivity and selectivity.

-

4. Quantification:

-

A calibration curve is generated by preparing a series of standards with known concentrations of 1-naphthol and a fixed concentration of 1-Naphthol-D8. The ratio of the peak area of the 1-naphthol derivative to the peak area of the 1-Naphthol-D8 derivative is plotted against the concentration of 1-naphthol. The concentration of 1-naphthol in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological relevance of 1-naphthol, the following diagrams are provided.

The use of 1-Naphthol-D8 is predicated on the metabolic conversion of naphthalene to 1-naphthol in the body. Understanding this pathway is crucial for interpreting the results of biomonitoring studies.

References

- 1. series.publisso.de [series.publisso.de]

- 2. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Analytical Applications of 1-Naphthol-D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of 1-Naphthol-D8, a crucial analytical standard. The information is tailored for professionals in research, scientific, and drug development fields who require high-purity, isotopically labeled compounds for quantitative analysis.

Commercial Availability of 1-Naphthol-D8

1-Naphthol-D8 is available from several reputable suppliers of analytical standards. The products are typically offered with high isotopic and chemical purity, making them suitable for use as internal standards in a variety of analytical techniques, particularly mass spectrometry-based methods. Below is a summary of offerings from key suppliers.

| Supplier | Product Name/Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| LGC Standards | 1-Naphthol-d8, CDN-D-2391-0.25G | 207569-03-7 | 98 atom % D | min 98% | 0.25 g |

| CDN Isotopes | 1-Naphthol-d8, D-2391 | 207569-03-7 | 98 atom % D | Not specified | 0.25 g, 0.5 g |

| Sigma-Aldrich | 1-Naphthol-d8 | Not specified | 97 atom % D | Not specified | Packaged on demand |

Note: The CAS number for the unlabeled 1-Naphthol is 90-15-3.

The Role of 1-Naphthol-D8 in Analytical Chemistry

Deuterated internal standards, such as 1-Naphthol-D8, are indispensable for accurate quantification in complex matrices like biological fluids and environmental samples.[1] Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical procedures.[1]

1-Naphthol is a metabolite of naphthalene and the insecticide carbaryl, making its detection and quantification important in occupational health and environmental monitoring.[2][3] The use of 1-Naphthol-D8 as an internal standard significantly enhances the accuracy and precision of these measurements.[1][2]

Experimental Protocol: Determination of 1-Naphthol in Urine by GC-MS

The following is a detailed methodology for the analysis of 1-naphthol in human urine, adapted from established protocols, utilizing 1-Naphthol-D8 as an internal standard.[2][3]

Sample Preparation

-

Enzymatic Hydrolysis: To a 2 mL urine sample in a glass test tube, add 20 µL of the 1-Naphthol-D8 internal standard solution (e.g., 5000 µg/L in acetonitrile), 1 mL of 0.5 mol/L acetate buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase.[3]

-

Vortex the mixture and incubate at 37°C for at least 16 hours to deconjugate the 1-naphthol metabolites.[3]

Extraction

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the 1-naphthol and 1-Naphthol-D8 with an appropriate organic solvent, such as ethyl acetate.

-

Liquid-Liquid Extraction (LLE): Alternatively, after hydrolysis, add an appropriate organic solvent (e.g., n-hexane) to the sample.[3] Vortex vigorously to extract the analytes into the organic phase. Separate the organic layer for further processing.

Derivatization

To improve the volatility and chromatographic properties of the naphthols for GC-MS analysis, a derivatization step is often employed.

-

Silylation: Evaporate the eluate from the extraction step to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[2]

-

Acetylation: An alternative is to add acetic anhydride to the sample after hydrolysis, which acetylates the naphthols.[3]

GC-MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized naphthols.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet in splitless mode.

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to elute the analytes, and then hold for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized 1-naphthol and 1-Naphthol-D8.

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the 1-naphthol derivative to the peak area of the 1-Naphthol-D8 derivative against the concentration of the 1-naphthol calibration standards.[2] The concentration of 1-naphthol in the unknown samples can then be determined from this calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of 1-naphthol in a biological sample using a deuterated internal standard.

Caption: Experimental workflow for 1-naphthol analysis.

Synthesis of 1-Naphthol

While this guide focuses on the analytical use of commercially available 1-Naphthol-D8, it is relevant to understand the synthesis of the parent compound, 1-naphthol. One common industrial method involves the hydrolysis of 1-naphthylamine.[4] Another route is the catalytic oxidation of tetralin to 1-tetralone, followed by dehydrogenation.[4] A laboratory-scale synthesis can be achieved through the sulfonation of naphthalene followed by alkali fusion. The following diagram outlines a general synthesis pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. series.publisso.de [series.publisso.de]

- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 1-Naphthol-D8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-Naphthol-D8, a deuterated analog of 1-Naphthol. While specific safety data for the deuterated form is limited, the primary hazards are associated with the parent molecule. Therefore, this document synthesizes information from various safety data sheets (SDS) for 1-Naphthol and incorporates specific data for 1-Naphthol-D8 where available. The information is intended to ensure the safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

1-Naphthol-D8 is a solid, and its physical and chemical properties are crucial for safe handling and storage. The properties of both the deuterated and non-deuterated forms are presented below for comparison.

| Property | 1-Naphthol-D8 | 1-Naphthol | Source(s) |

| Molecular Formula | C₁₀D₈O | C₁₀H₈O | [1] |

| Molecular Weight | 152.22 g/mol | 144.17 g/mol | [1][2] |

| Appearance | Solid | White to pale yellow crystalline powder | [1][2] |

| Melting Point | Not available | 95-99°C | [2] |

| Boiling Point | Not available | 280°C | [2] |

| Flash Point | 125.00 °C (closed cup) | 128°C | [1][2] |

| Density | Not available | 1.15 g/cm³ | [2] |

| Solubility | Not available | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [2] |

| Isotopic Purity | 97 atom % D | Not Applicable | [1] |

Hazard Identification and Classification

1-Naphthol-D8 is classified as a hazardous substance. The hazard classifications are consistent with its non-deuterated counterpart and are summarized below.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Skin Irritation | Category 2 |

| Serious Eye Damage | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Chronic Aquatic Toxicity | Category 2 |

Signal Word: Danger[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 1-Naphthol-D8 to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A systematic approach to selecting PPE is crucial. The following diagram outlines the decision-making process for appropriate PPE selection when handling 1-Naphthol-D8.

Caption: PPE Selection Workflow for Handling 1-Naphthol-D8.

Engineering Controls

-

Always handle 1-Naphthol-D8 in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

-

Ensure safety shower and eyewash stations are readily accessible and in good working order.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Do not breathe dust, vapors, mist, or gas.[3]

-

Wash hands thoroughly after handling and before breaks.[4][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

Storage

-

Keep the container tightly closed to prevent contamination and moisture exposure.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol

The following diagram outlines the general procedure for cleaning up a solid chemical spill.

References

A Technical Guide to the Metabolism and Toxicology of 1-Naphthol-D8 for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the metabolism and toxicological profile of 1-Naphthol, with a focus on the application of its deuterated analog, 1-Naphthol-D8, in analytical and research settings.

1-Naphthol-D8, a deuterated form of 1-naphthol, serves as a critical internal standard for the accurate quantification of 1-naphthol and its metabolites in biological matrices. Due to the kinetic isotope effect, the metabolic and toxicological properties of 1-Naphthol-D8 are considered virtually identical to those of 1-naphthol. Therefore, this guide will focus on the well-documented metabolic pathways and toxicological effects of 1-naphthol, with the understanding that these are directly applicable to its deuterated counterpart in experimental contexts.

Metabolism of 1-Naphthol

1-Naphthol undergoes extensive phase I and phase II metabolism, primarily in the liver, but also in other tissues such as the gastric mucosa and colon.[1][2] The metabolic fate of 1-naphthol is crucial in determining its toxic potential, as some metabolic pathways lead to detoxification while others result in the formation of reactive, toxic metabolites.

Phase I Metabolism: Oxidation

The initial phase I metabolism of 1-naphthol involves oxidation catalyzed by cytochrome P450 (CYP) enzymes.[3][4] Studies using human liver microsomes have identified CYP1A2 and CYP2D6*1 as the primary isoforms responsible for the oxidation of 1-naphthol to 1,4-naphthoquinone.[4] This conversion is a critical activation step, as naphthoquinones are highly reactive electrophiles.[3][5] In addition to 1,4-naphthoquinone, minor unidentified metabolites have also been observed.[4] The formation of 1,2-naphthoquinone is another potential oxidative pathway.[5]

Phase II Metabolism: Conjugation

The principal detoxification pathways for 1-naphthol are phase II conjugation reactions, specifically glucuronidation and sulfation.[5][6] These reactions increase the water solubility of 1-naphthol, facilitating its excretion.

-

Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 1-naphthol, forming 1-naphthyl-β-D-glucuronide.[1][5]

-

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to form 1-naphthyl-sulfate.[5][7]

The balance between these conjugation pathways can vary depending on the tissue and the concentration of 1-naphthol.[1][2] In human gastric epithelial cells, at a low concentration (1 µM) of 1-naphthol, glucuronidation and sulfation accounted for 19% and 10% of its metabolism, respectively, over one hour.[1] In cultured gastric cells, these figures were 35% and 8%, respectively.[1]

The metabolic pathways of 1-naphthol are summarized in the signaling pathway diagram below.

Toxicological Profile of 1-Naphthol

The toxicity of 1-naphthol is largely attributed to its oxidative metabolites, the naphthoquinones.[5][8] These reactive species can induce oxidative stress, deplete cellular glutathione, and covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage.[5]

Acute Toxicity

1-Naphthol exhibits low to moderate acute toxicity following oral and dermal exposure in animal models.

| Table 1: Acute Toxicity of 1-Naphthol | |

| Exposure Route | Species |

| Oral | Rat |

| Guinea Pig | |

| Rabbit | |

| Mouse | |

| Dermal | Rabbit |

Signs of acute toxicity include abnormal respiration, tremors, subdued behavior, piloerection, and diarrhea.

Irritation and Sensitization

1-Naphthol is a skin and eye irritant.[9] It can cause moderate erythema and edema on the skin. In rabbits, it has been shown to cause serious eye damage.[9] While it may cause respiratory irritation, it is not classified as a respiratory or skin sensitizer.

Genotoxicity and Carcinogenicity

The genotoxic potential of 1-naphthol is a subject of ongoing research. While 1-naphthol itself is not considered to have in vivo genotoxic potential, its metabolites, 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to be genotoxic.[10][11] Studies on human lymphocytes have shown that 1-naphthol can induce DNA fragmentation at certain concentrations.[12] The cytotoxic and potential genotoxic effects are thought to be associated with the formation of quinones from 1-naphthol metabolism.[13]

There is currently no conclusive evidence to classify 1-naphthol as a carcinogen.[10]

Organ-Specific Toxicity

-

Hepatotoxicity: The liver is a primary target for 1-naphthol toxicity due to its central role in metabolism. In isolated rat hepatocytes, 1-naphthol causes a dose-dependent decrease in intracellular glutathione (GSH), which precedes cytotoxicity.[5] The toxicity is mediated by the formation of 1,2- and 1,4-naphthoquinone.[5] An in vitro study on rat primary hepatocytes showed that 1-naphthol induces oxidative stress through its metabolic activation.[14]

-

Nephrotoxicity and Gastric Lesions: Oral toxicity studies in mice have revealed kidney and stomach lesions at high doses.[15]

-

Reproductive and Endocrine Effects: 1-Naphthol has been shown to decrease testosterone levels in adult men.[16][17][18]

Experimental Protocols

The study of 1-naphthol metabolism and toxicity utilizes a variety of in vitro and in vivo experimental models. The use of 1-Naphthol-D8 as an internal standard is crucial for accurate quantification in these studies.

In Vitro Metabolism Studies with Human Liver Microsomes

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of 1-naphthol.[4][19]

Methodology:

-

Incubation: Pooled human liver microsomes (pHLMs) are incubated with varying concentrations of 1-naphthol in a buffered solution.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a cold organic solvent).

-

Internal Standard: A known concentration of 1-Naphthol-D8 is added to each sample to serve as an internal standard for quantification.

-

Extraction: Metabolites are extracted from the incubation mixture.

-

Analysis: The extracted samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites formed.

-

Data Analysis: The concentrations of the metabolites are determined relative to the internal standard, and enzyme kinetic parameters (K_m and V_max) are calculated.[4][19]

Cytotoxicity and Genotoxicity Assays

A common approach to assess the cytotoxic and genotoxic effects of 1-naphthol involves the use of cell cultures, such as human lymphocytes.[12]

Methodology:

-

Cell Culture: Human lymphocytes are cultured under standard conditions.

-

Treatment: The cells are exposed to various concentrations of 1-naphthol for a defined period.

-

Cytotoxicity Assessment:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Cell Proliferation Assay (e.g., WST-1): Quantifies the number of viable cells to assess the effect on cell proliferation.

-

-

Genotoxicity Assessment:

-

DNA Fragmentation Assay (e.g., TUNEL assay): Detects DNA fragmentation, a hallmark of apoptosis and a sign of genotoxic damage.[12]

-

-

Data Analysis: The results from treated cells are compared to untreated control cells to determine the cytotoxic and genotoxic potential of 1-naphthol.

Conclusion

1-Naphthol is a compound with a complex metabolic profile that directly influences its toxicity. While phase II conjugation reactions lead to its detoxification and excretion, phase I oxidation by cytochrome P450 enzymes can generate reactive naphthoquinone metabolites that are responsible for its toxic effects, including hepatotoxicity and potential genotoxicity. The use of 1-Naphthol-D8 as an internal standard is indispensable for the accurate and reliable quantification of 1-naphthol and its metabolites in complex biological samples, enabling robust research into its mechanisms of action and risk assessment. This technical guide provides a foundational understanding for researchers and professionals working with this important environmental and industrial chemical.

References

- 1. Conjugation of 1-naphthol in human gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation of 1-naphthol by human colon and tumour tissue using different experimental systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of 1-naphthol and transport of 1-naphthol-conjugates in the vascularly perfused small intestine of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Grouping of chemicals based on the potential mechanisms of hepatotoxicity of naphthalene and structurally similar chemicals using in vitro testing for read-across and its validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Naphthol: pharmacokinetics, activities and toxicity_Chemicalbook [chemicalbook.com]

- 16. atamankimya.com [atamankimya.com]

- 17. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 19. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Naphthol-D8 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, the demand for high precision and accuracy in quantitative analysis is paramount. The use of isotopically labeled internal standards has become a cornerstone of robust analytical methodologies, particularly in chromatography and mass spectrometry. Among these, 1-Naphthol-D8, a deuterated analog of 1-naphthol, serves as a critical tool for researchers across various disciplines, from environmental monitoring to drug metabolism studies. This technical guide provides an in-depth exploration of the applications of 1-Naphthol-D8, focusing on its role as an internal standard in isotope dilution mass spectrometry.

Core Principles: The Power of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution (in this case, deuterium for hydrogen).

The fundamental principle behind using 1-Naphthol-D8 is that it behaves identically to the native 1-naphthol throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.

Key Characteristics of 1-Naphthol-D8

| Property | Value | Reference |

| Chemical Formula | C₁₀HD₇O | N/A |

| Molecular Weight | 151.21 g/mol | N/A |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Appearance | Off-white to light yellow solid | N/A |

Experimental Protocols Utilizing 1-Naphthol-D8

The primary application of 1-Naphthol-D8 is as an internal standard for the quantitative analysis of 1-naphthol and its parent compounds, such as the insecticide carbaryl and the environmental pollutant naphthalene, in various matrices.

Analysis of Naphthalene Metabolites in Human Urine by GC-MS

This method is crucial for biomonitoring human exposure to naphthalene.

Sample Preparation and Extraction Workflow

Detailed Methodology:

-

Internal Standard Spiking: To a 2 mL urine sample, a known amount of 1-Naphthol-D8 solution (e.g., 50 µL of a 1 mg/L solution) is added.

-

Enzymatic Hydrolysis: The sample is buffered, and β-glucuronidase/arylsulfatase is added to deconjugate the 1-naphthol metabolites. The mixture is incubated, for instance, overnight at 37°C.[1]

-

Solid Phase Extraction (SPE): The hydrolyzed sample is loaded onto a conditioned SPE cartridge (e.g., C18). The cartridge is then washed to remove interferences.

-

Elution: The analytes, including 1-naphthol and 1-Naphthol-D8, are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetone).

-

Derivatization: The eluate is evaporated to dryness, and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to increase the volatility and thermal stability of the analytes for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor specific ions for 1-naphthol and 1-Naphthol-D8.

Quantitative Data Summary for Urine Analysis:

| Parameter | Value | Reference |

| Internal Standard Concentration | ~3.5 mg/L in spiking solution | [1] |

| Calibration Range | 1 - 100 µg/L | N/A |

| Limit of Detection (LOD) | ~0.5 µg/L | N/A |

| Limit of Quantification (LOQ) | ~1.5 µg/L | N/A |

Determination of Carbaryl and 1-Naphthol in Soil by LC/MS/MS

This method is essential for environmental monitoring of pesticide contamination.

Sample Preparation and Extraction Workflow

Detailed Methodology:

-

Internal Standard Spiking: A known amount of 1-Naphthol-D8 is added to a 5 g soil sample.

-

Extraction: The sample undergoes a two-step extraction process. First, with a mixture of acetone, water, and formic acid, followed by centrifugation. The supernatant is collected, and the soil pellet is re-extracted with acetonitrile and water, followed by another centrifugation step.[2]

-

Cleanup and Concentration: The combined supernatants are concentrated, and the solvent is exchanged to be compatible with the LC mobile phase. The extract is then filtered before analysis.

-

LC/MS/MS Analysis: The extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for both 1-naphthol and 1-Naphthol-D8.

Quantitative Data Summary for Soil Analysis:

| Parameter | Value | Reference |

| Internal Standard Concentration | 10 µg/mL in spiking solution | [2] |

| Limit of Quantification (LOQ) | 10 ng/g | [2] |

Analysis of Carbaryl and 1-Naphthol in Fruits and Vegetables using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

Sample Preparation and Extraction Workflow

Detailed Methodology:

-

Sample Homogenization and Spiking: A representative sample of the fruit or vegetable is homogenized. A specific weight of the homogenate (e.g., 10-15 g) is weighed into a centrifuge tube, and the 1-Naphthol-D8 internal standard is added.

-

Extraction: Acetonitrile is added to the sample, and the tube is shaken vigorously to extract the analytes.

-

Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a d-SPE sorbent mixture (e.g., primary secondary amine - PSA, C18, and magnesium sulfate) to remove matrix co-extractives. The tube is shaken and centrifuged.

-

LC-MS/MS Analysis: The final cleaned-up extract is filtered and analyzed by LC-MS/MS, similar to the soil analysis method.

Conclusion

1-Naphthol-D8 is an indispensable tool for researchers requiring accurate and reliable quantification of 1-naphthol and its precursors in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry significantly enhances the quality of analytical data by mitigating the impact of matrix effects and procedural variability. The detailed protocols provided in this guide for urine, soil, and food matrices serve as a foundation for the development and validation of robust analytical methods in environmental, clinical, and food safety research. As analytical instrumentation continues to advance in sensitivity, the use of high-purity isotopically labeled standards like 1-Naphthol-D8 will remain a critical component of high-quality scientific investigation.

References

Isotopic Enrichment of Commercially Available 1-Naphthol-D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available 1-Naphthol-D8, a deuterated analog of 1-Naphthol. Deuterated compounds are critical as internal standards in quantitative analysis using mass spectrometry (MS), particularly in environmental monitoring, pharmaceutical research, and metabolic studies. The high isotopic enrichment of these standards ensures precise and reliable measurements. This document summarizes the isotopic purity of 1-Naphthol-D8 from various suppliers and details the common experimental methodologies used for its determination.

Commercially Available 1-Naphthol-D8: Isotopic Enrichment Levels

The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This is a critical parameter for ensuring the quality and reliability of the standard. The following table summarizes the specified isotopic enrichment levels for 1-Naphthol-D8 from prominent commercial suppliers.

| Supplier | Product Number | Stated Isotopic Enrichment |

| Sigma-Aldrich | 489939 | 97 atom % D[1] |

| CDN Isotopes | D-2391 | 98 atom % D[2] |

| LGC Standards | CDN-D-2391-0.25G | 98 atom % D[3] |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like 1-Naphthol-D8 is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide quantitative data on the distribution of isotopes and confirm the structural integrity of the molecule.[1][2]

Mass Spectrometry (MS) Based Method

Mass spectrometry is a highly effective technique for quantifying the level of isotopic enrichment in labeled compounds.[4] High-resolution mass spectrometry (HR-MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), allows for the accurate measurement of the mass-to-charge ratio of the analyte and its isotopologues.

A general procedure for determining isotopic enrichment by MS involves the following steps:[5]

-

Sample Preparation: The 1-Naphthol-D8 standard is dissolved in a suitable solvent to a known concentration.

-

Instrumental Analysis: The sample is introduced into the mass spectrometer, typically via a GC or LC system, to separate it from any potential impurities.

-

Data Acquisition: A full scan mass spectrum of the analyte is acquired. This provides data on the relative abundance of the fully deuterated molecule (D8) and its less-deuterated counterparts (D7, D6, etc.).

-

Isotopic Cluster Analysis: The relative intensities of the peaks corresponding to each isotopologue in the mass spectrum are measured.

-

Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the measured isotopic distribution with the theoretical distribution. This calculation must also account for the natural abundance of isotopes (e.g., ¹³C) to ensure accuracy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy is a complementary technique used to confirm the structural integrity of the deuterated compound and to provide insights into the positions of the deuterium labels.[1][2] For highly deuterated compounds, Deuterium (²H or D) NMR is particularly useful.

Key aspects of the NMR methodology include:

-

Structure Verification: Deuterium NMR spectra can confirm that deuteration has occurred at the expected positions on the 1-Naphthol molecule.[7]

-

Quantitative Analysis: Under appropriate experimental conditions, the integration of peaks in the Deuterium NMR spectrum can be used to determine the relative abundance of deuterium at different sites, providing a quantitative measure of isotopic enrichment.[7]

-

Purity Assessment: ¹H NMR can also be employed to detect and quantify any residual non-deuterated impurities.

Workflow for Isotopic Enrichment Determination by Mass Spectrometry

The following diagram illustrates a typical workflow for determining the isotopic enrichment of a deuterated standard using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for determining isotopic enrichment via LC-MS.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. almacgroup.com [almacgroup.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Naphthol-D8 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Naphthol-D8 as an internal standard in the quantitative analysis of 1-Naphthol and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to enhance accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3]

Introduction

1-Naphthol is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental monitoring, occupational health, and toxicology studies.[4][5] Accurate quantification of 1-Naphthol in complex biological and environmental matrices requires a reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, and its accuracy can be significantly improved by the use of an isotopically labeled internal standard.[3][6]

1-Naphthol-D8, a deuterated analog of 1-Naphthol, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[4] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise quantification.[7] This document outlines the necessary protocols for the effective use of 1-Naphthol-D8 in GC-MS analysis.

Principle of Internal Standard Calibration

The internal standard (IS) method involves adding a known concentration of a compound (in this case, 1-Naphthol-D8) to all samples, calibration standards, and quality control samples. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations in injection volume, sample matrix effects, and analyte loss during sample preparation.[1][3]

Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of 1-Naphthol and its isomers in biological matrices.[8][9][10]

Reagents and Materials

-

1-Naphthol (analyte standard)

-

1-Naphthol-D8 (internal standard)

-

Methanol (HPLC grade)

-

n-Hexane (pesticide residue grade)

-

Acetic Anhydride

-

Sodium Acetate Buffer

-

β-glucuronidase/arylsulfatase (from Helix pomatia)

-

Ultrapure water

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Naphthol and 1-Naphthol-D8 in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Naphthol stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.

-

Internal Standard Spiking Solution: Dilute the 1-Naphthol-D8 stock solution with methanol to a final concentration of approximately 3.5 mg/L.[9]

Sample Preparation (Urine Samples)

-

To a 2 mL urine sample, add 50 µL of the 1-Naphthol-D8 internal standard spiking solution.[9]

-

Add 1 mL of sodium acetate buffer.

-

For the hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase.[9]

-

After incubation, add acetic anhydride for in-situ derivatization.[8]

-

Add 1 mL of n-hexane and shake gently for 2 minutes.[8]

-

Centrifuge at 1870 x g for 10 minutes.[8]

-

Transfer the upper n-hexane layer to a GC vial for analysis.

Caption: Step-by-step sample preparation workflow.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized 1-Naphthol. Optimization may be required for specific instrumentation.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[8] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C[8] |

| Oven Program | Initial temp 100°C for 1 min, ramp at 10°C/min to 300°C[8] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 300°C[8] |

| Quantifier Ions | |

| 1-Naphthyl acetate | m/z 186 (Quantifier), m/z 144 (Qualifier)[10] |

| 1-Naphthyl-D7 acetate | m/z 193 (Quantifier), m/z 151 (Qualifier) (Adapted for D8) |

Note: The quantifier and qualifier ions for 1-Naphthol-D8 acetate should be determined empirically but are expected to be shifted by +8 amu from the unlabeled compound.

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the response ratio (peak area of 1-Naphthol derivative / peak area of 1-Naphthol-D8 derivative) against the concentration of the calibration standards.

-

Linearity: The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.999 being desirable.[8]

-

Quantification: Determine the concentration of 1-Naphthol in the samples by calculating their response ratios and interpolating the concentration from the calibration curve.

Caption: Logic of the internal standard calibration method.

Method Performance Characteristics

The following table summarizes typical performance data for the analysis of 1-Naphthol using a deuterated internal standard, adapted from a validated method.[8]

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.30 µg/L |

| Limit of Quantification (LOQ) | 1.00 µg/L |

| Recovery | 90.8% - 98.1% |

| Intraday Precision (RSD) | 0.3% - 3.9% |

| Interday Precision (RSD) | 0.4% - 4.1% |

| Intraday Accuracy | 92.2% - 99.9% |

| Interday Accuracy | 93.4% - 99.9% |

Conclusion

The use of 1-Naphthol-D8 as an internal standard provides a robust and reliable method for the quantitative analysis of 1-Naphthol in complex matrices by GC-MS. By compensating for analytical variability, this approach ensures high accuracy and precision, making it suitable for demanding applications in research, clinical, and environmental laboratories. The protocols and performance data presented here serve as a comprehensive guide for the implementation of this methodology.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. dl.astm.org [dl.astm.org]

- 7. researchgate.net [researchgate.net]

- 8. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Naphthol in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Naphthol in human plasma. The method utilizes 1-Naphthol-D7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, offering high throughput and excellent recovery. The chromatographic separation is performed on a C18 reversed-phase column with a total run time of under 6 minutes. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for toxicological studies, environmental exposure monitoring, and pharmacokinetic analysis in drug development.

Introduction

1-Naphthol is a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) naphthalene and the insecticide carbaryl.[1][2] Its presence in biological matrices is a key biomarker for assessing exposure to these compounds. Given the potential toxicity and widespread environmental presence of naphthalene and carbaryl, a reliable and sensitive analytical method is crucial for accurate risk assessment and pharmacokinetic studies.[1][3] Traditional methods often require complex sample preparation, such as derivatization or liquid-liquid extraction.[2] This note presents a simple, rapid, and robust LC-MS/MS method that combines a simple protein precipitation sample cleanup with the specificity of tandem mass spectrometry, using 1-Naphthol-D7 to correct for matrix effects and procedural variability.

Experimental

2.1 Materials and Reagents

-

Analytes: 1-Naphthol (≥99% purity), 1-Naphthol-2,3,4,5,6,7,8-d7 (1-Naphthol-D7, ≥98% isotopic purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

-

Biological Matrix: Blank human plasma (K2-EDTA).

2.2 Instrumentation A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used.

2.3 LC-MS/MS Method The operational parameters for the liquid chromatography and mass spectrometry systems are detailed in Tables 1 and 2. Negative ionization mode was selected for its high sensitivity towards the phenolic hydroxyl group of 1-Naphthol.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.5 | 10 |

Table 2: Optimized MRM Transitions and MS Parameters | Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | 1-Naphthol | 143.1 | 115.1 | 25 | 100 | | 1-Naphthol (Qualifier) | 143.1 | 99.1 | 35 | 100 | | 1-Naphthol-D7 (IS) | 150.1 | 122.1 | 25 | 100 | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Ion Spray Voltage | -4500 V | | Source Temp. | 450 °C | | Curtain Gas | 30 psi |

Note: The use of 1-Naphthol-D8 would involve monitoring the transition from a precursor ion of m/z 151.1.

2.4 Standard and QC Preparation Primary stock solutions of 1-Naphthol and 1-Naphthol-D7 were prepared in methanol at a concentration of 1 mg/mL. A series of working solutions were made by serial dilution. Calibration curve standards (ranging from 0.5 to 500 ng/mL) and quality control (QC) samples (Low, Mid, High) were prepared by spiking the appropriate working solutions into blank human plasma. The internal standard working solution was prepared at 100 ng/mL in 50:50 acetonitrile:water.

2.5 Sample Preparation Protocol A simple protein precipitation was performed for sample cleanup.[4][5]

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Results and Discussion

3.1 Chromatography and Selectivity The developed LC method provided excellent separation of 1-Naphthol from endogenous plasma components. The use of a stable isotope-labeled internal standard co-eluting with the analyte ensures that any matrix-induced ionization suppression or enhancement is effectively compensated. No interfering peaks were observed in blank plasma at the retention times of 1-Naphthol or its internal standard.

3.2 Linearity, Accuracy, and Precision The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995. The Lower Limit of Quantitation (LLOQ) was established at 0.5 ng/mL. The intra- and inter-assay accuracy and precision were evaluated using QC samples at three concentration levels. All results fell within the accepted bioanalytical method validation guidelines (accuracy within ±15% of the nominal value and precision ≤15% RSD).[6]

Table 3: Intra- and Inter-Assay Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) (n=6) | Intra-Assay Precision (%RSD) (n=6) | Inter-Assay Accuracy (%) (3 runs) | Inter-Assay Precision (%RSD) (3 runs) |

|---|---|---|---|---|---|

| Low QC | 1.5 | 104.2 | 6.8 | 102.5 | 8.1 |

| Mid QC | 75 | 98.9 | 4.1 | 99.8 | 5.3 |

| High QC | 400 | 101.5 | 3.5 | 103.1 | 4.9 |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable tool for the quantification of 1-Naphthol in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for applications in clinical toxicology, occupational health monitoring, and pharmacokinetic studies where accurate measurement of 1-Naphthol is required.

Detailed Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1-Naphthol and 1-Naphthol-D7 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Mix thoroughly. These are your Stock A solutions.

-

-

Intermediate and Spiking Solutions:

-

Perform serial dilutions from Stock A using methanol to create a series of working standard solutions for spiking the calibration curve and QC samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the 1-Naphthol-D7 Stock A solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

-

-

Calibration Standards and QC Samples:

-

Prepare calibration standards and QC samples by adding 5 µL of the appropriate working standard solution to 95 µL of blank human plasma to achieve the desired final concentrations.

-

Vortex each standard and QC sample for 10 seconds. Samples are now ready for the extraction protocol.

-

Protocol 2: Plasma Sample Protein Precipitation

-

Aliquot Samples: Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

Add Plasma: Pipette 50 µL of the corresponding plasma sample into each labeled tube.

-

Precipitate and Add IS: Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to every tube.

-

Vortex: Cap the tubes and vortex at high speed for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 x g for 5 minutes at room temperature.

-

Transfer Supernatant: Carefully collect the clear supernatant (approximately 200 µL) without disturbing the protein pellet.

-

Analyze: Transfer the supernatant into labeled HPLC vials with inserts. The samples are now ready for injection into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for 1-Naphthol analysis.

Caption: Simplified metabolic pathway of 1-Naphthol formation.

References

- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. researchgate.net [researchgate.net]

- 4. Technical Tip: Protein Precipitation [phenomenex.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

Application Note: Quantification of 1-Naphthol in Urine using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Naphthol is a primary metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH) found in various industrial applications and environmental sources, and the insecticide carbaryl.[1][2][3] Monitoring urinary 1-Naphthol is a well-established method for assessing human exposure to these compounds.[1][2] In the body, 1-Naphthol is primarily conjugated to form glucuronides and sulfates before being excreted in urine.[4][5] For accurate quantification, these conjugates must be cleaved to release free 1-Naphthol. This application note details a robust and reliable method for the quantification of total 1-Naphthol in human urine using a stable isotope-labeled internal standard, 1-Naphthol-D8, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard that is chemically identical to the analyte but has a different mass ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle

The method involves the enzymatic hydrolysis of 1-Naphthol conjugates in urine samples using β-glucuronidase/arylsulfatase.[4][6] Following hydrolysis, the free 1-Naphthol, along with the added 1-Naphthol-D8 internal standard, is extracted and derivatized to improve its chromatographic properties and thermal stability for GC-MS analysis.[4][7] The derivatized compounds are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Metabolic Pathway of Naphthalene

Caption: Metabolic activation of naphthalene to 1-naphthol and its subsequent conjugation for urinary excretion.

Experimental Protocols

1. Materials and Reagents

-

Standards: 1-Naphthol (≥99% purity), 1-Naphthol-D8 (or 1-Naphthol-d7) (98 atom % D).[6][8]

-

Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.[4]

-

Solvents: Methanol, acetonitrile, n-hexane (all analytical or HPLC grade).

-

Reagents: Sodium acetate, acetic acid, ascorbic acid, toluene.[6]

-

Derivatization Agent: Acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][6]

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).[1]

-

Glassware: 8 mL amber glass screw-cap vials, volumetric flasks, pipettes.

2. Preparation of Solutions

-

Stock Solutions (1 g/L): Prepare individual stock solutions of 1-Naphthol and 1-Naphthol-D8 in methanol. Store at -20°C in amber vials.[6]

-

Internal Standard Spiking Solution (ISTD): Dilute the 1-Naphthol-D8 stock solution with methanol to a suitable concentration (e.g., 5 mg/L).

-

Calibration Standards: Prepare a series of working standard solutions by diluting the 1-Naphthol stock solution. Spike these into pooled drug-free urine to create calibration standards with a concentration range of 1-100 µg/L.[4] These standards should be treated the same as the unknown samples.

-

Sodium Acetate Buffer (0.5 M, pH 5.0): Dissolve sodium acetate in ultrapure water, adjust pH with acetic acid.

-

Ascorbic Acid Solution (250 g/L): Freshly prepare by dissolving ascorbic acid in ultrapure water.[6]

3. Sample Preparation and Hydrolysis

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Pipette 2 mL of urine into an 8 mL amber glass vial.

-

Add 150 µL of freshly prepared ascorbic acid solution.[6]

-

Add 50 µL of the ISTD spiking solution (1-Naphthol-D8).[6]

-

Add 1 mL of sodium acetate buffer and vortex.[4]

-

Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[4][6]

-

Vortex for 10 seconds and incubate at 37°C for at least 16 hours (overnight).[4][6]

4. Extraction and Derivatization (GC-MS Method)

-

After incubation, cool the samples to room temperature.

-

Liquid-Liquid Extraction (LLE): Add 3 mL of n-hexane to the vial. Vortex vigorously for 2 minutes. Centrifuge at 1870 x g for 10 minutes.[9]

-

Transfer the upper organic layer (n-hexane) to a clean vial.

-

Derivatization (Silylation): Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen. Add 10 µL of the derivatization reagent (e.g., BSTFA + TMCS) and 200 µL of toluene.[6]

-

Seal the vial, vortex for 10 seconds, and incubate for 1 hour at 70°C.[6]

-

After cooling, transfer the solution to a 200 µL micro-insert within an autosampler vial for GC-MS analysis.

5. Instrumental Analysis (GC-MS/MS)

-

System: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[6]

-

Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

-

Injection: 1 µL, splitless mode.

-

Carrier Gas: Helium.

-

Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.[4]

-

Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Analytical Workflow Diagram

Caption: Workflow for the quantification of 1-Naphthol in urine.

Data and Performance

Table 1: Method Validation Parameters

The performance of this method is characterized by its linearity, sensitivity, and reproducibility. The following table summarizes typical validation results.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.999[4] |

| Limit of Detection (LOD) | 0.30 µg/L[4] |

| Limit of Quantification (LOQ) | 1.00 µg/L[4] |

| Recovery | 90.8% - 98.1%[4] |

| Intra-day Precision (%RSD) | 0.3% - 3.9%[4] |

| Inter-day Precision (%RSD) | 0.4% - 4.1%[4] |

| Intra-day Accuracy | 92.2% - 99.9%[4] |

| Inter-day Accuracy | 93.4% - 99.9%[4] |

Data synthesized from published methods for urinary naphthol analysis.[4]

Table 2: Typical Urinary 1-Naphthol Concentrations

Urinary 1-Naphthol levels can vary significantly depending on exposure sources. The following table provides reference ranges from different populations.

| Population | 1-Naphthol Concentration (µg/L) | Notes |

| Non-Exposed (Non-Smokers) | Median: 4.6 (Range: < 1.0–19.3)[6] | Background levels reflect environmental exposure. |

| Smokers | Median: 17.1 (Range: 1.9–62.0)[6] | Tobacco smoke is a significant source of naphthalene. |